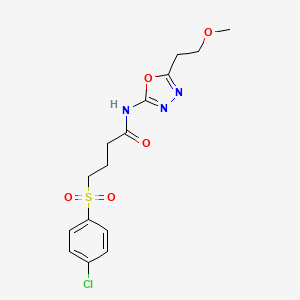![molecular formula C15H18FN3O B2929874 [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide CAS No. 1825355-27-8](/img/structure/B2929874.png)
[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by targeting specific proteins and enzymes involved in various cellular processes. For example, in cancer cells, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of pro-apoptotic proteins such as Bax and caspase-3.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell cycle progression, and decrease the expression of anti-apoptotic proteins such as Bcl-2. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, it has been shown to have antimicrobial activity by disrupting bacterial and fungal cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal studies. However, one of the limitations for lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide research. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to optimize its pharmacokinetics and pharmacodynamics for clinical use. Additionally, it could be studied in combination with other therapeutic agents to enhance its efficacy. Finally, it could also be studied for its potential as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of [2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide involves the reaction of 4-fluorobenzaldehyde and 6-aminocaproic acid to form the intermediate 4-fluoro-N-(6-oxohexyl)benzamide. This intermediate is then reacted with cyanogen bromide to yield the final product this compound.
Applications De Recherche Scientifique
[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurological disorders, it has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease. In infectious diseases, it has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
[2-(azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c16-13-5-7-14(8-6-13)19(12-17)11-15(20)18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMZELGDQQXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)
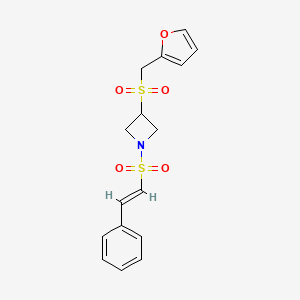
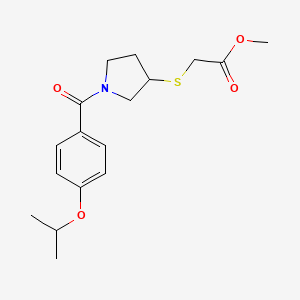
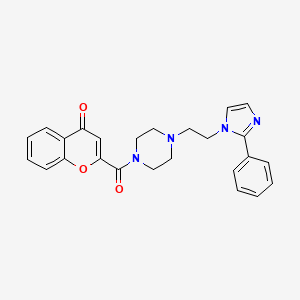
![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)
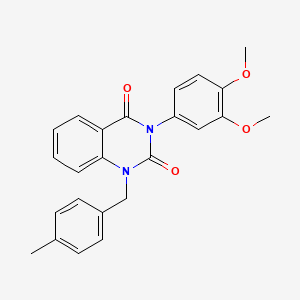

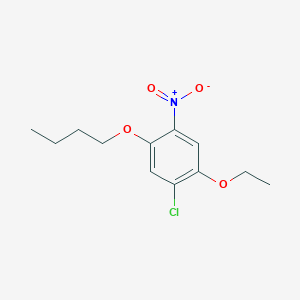
![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)
